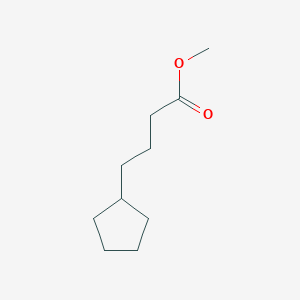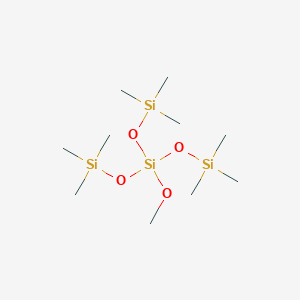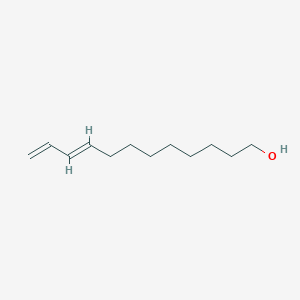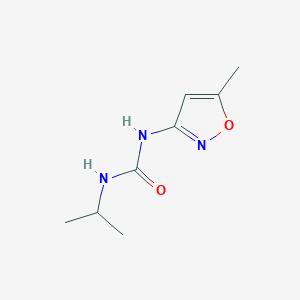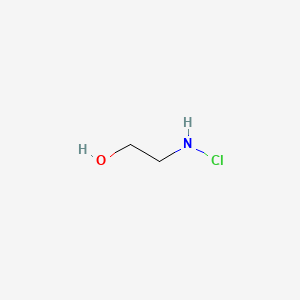![molecular formula C7H12N2O4 B14643558 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one CAS No. 52019-17-7](/img/structure/B14643558.png)
8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[321]octan-3-one is a complex organic compound that belongs to the family of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclic framework with nitrogen and oxygen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the bicyclic scaffold through the use of acyclic starting materials that contain the required stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow chemistry techniques to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters and can lead to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and amine groups in its structure makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction reactions can yield alcohols or amines .
Scientific Research Applications
8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a ligand for studying enzyme interactions. In medicine, it may be explored for its pharmacological properties, including its potential as a therapeutic agent. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one include other bicyclic compounds with nitrogen and oxygen heteroatoms, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane .
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and the presence of both hydroxyl and amine groups.
Properties
CAS No. |
52019-17-7 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
8-hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H12N2O4/c1-9-6-5(11)4(8-7(9)12)3(2-10)13-6/h3-6,10-11H,2H2,1H3,(H,8,12) |
InChI Key |
NOZJJFNKTNSZSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(C(O2)CO)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


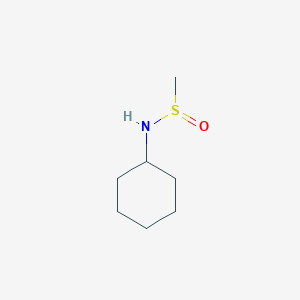
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)

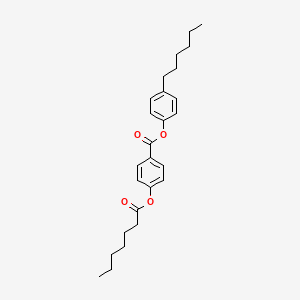
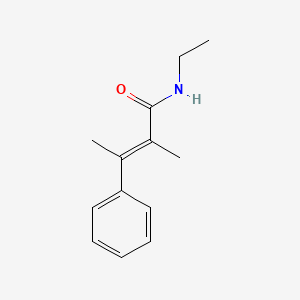
![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

